molecular formula C7H6N2O B3192006 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- CAS No. 60290-07-5

3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-

Cat. No. B3192006
CAS RN: 60290-07-5
M. Wt: 134.14 g/mol
InChI Key: VIJMMRYTGPPFET-UHFFFAOYSA-N
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Description

3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- , also known by its chemical formula C₇H₆N₂ , is a heterocyclic compound with intriguing properties. It belongs to the class of pyridine derivatives and exhibits both nitrile and ketone functional groups. The compound’s systematic IUPAC name is 4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl trifluoroacetate .


Molecular Structure Analysis

The molecular structure of 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- reveals a fused pyridine ring system with an additional nitrile group. The presence of the ketone functionality adds to its reactivity. The trifluoroacetate ester moiety contributes to its solubility and stability. Researchers have elucidated this structure using spectroscopic techniques such as NMR (1H and 13C), IR, and X-ray crystallography .

properties

CAS RN

60290-07-5

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-(2-oxo-1H-pyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-4-3-6-2-1-5-9-7(6)10/h1-2,5H,3H2,(H,9,10)

InChI Key

VIJMMRYTGPPFET-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)CC#N

Canonical SMILES

C1=CNC(=O)C(=C1)CC#N

Origin of Product

United States

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